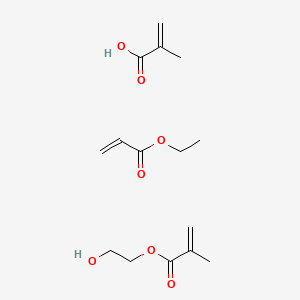
Ethyl prop-2-enoate;2-hydroxyethyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl prop-2-enoate, 2-hydroxyethyl 2-methylprop-2-enoate, and 2-methylprop-2-enoic acid are compounds with significant applications in various fields of chemistry and industry. These compounds are known for their unique chemical properties and reactivity, making them valuable in synthetic chemistry and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl prop-2-enoate can be synthesized through the esterification of prop-2-enoic acid with ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion.
2-Hydroxyethyl 2-methylprop-2-enoate is prepared by the esterification of 2-methylprop-2-enoic acid with 2-hydroxyethanol. This reaction also requires an acid catalyst and is conducted under reflux conditions.
2-Methylprop-2-enoic acid is synthesized through the oxidation of isobutylene using a suitable oxidizing agent such as potassium permanganate or ozone. The reaction is carried out under controlled temperature and pressure conditions to achieve high yield and purity.
Industrial Production Methods
In industrial settings, these compounds are produced using continuous flow reactors to ensure consistent quality and high throughput. The reactions are optimized for maximum yield and minimal by-products, often employing catalysts and advanced separation techniques.
化学反应分析
Types of Reactions
Oxidation: Ethyl prop-2-enoate can undergo oxidation to form ethyl 2-hydroxypropanoate.
Reduction: 2-Methylprop-2-enoic acid can be reduced to 2-methylpropanoic acid using reducing agents like lithium aluminum hydride.
Substitution: 2-Hydroxyethyl 2-methylprop-2-enoate can undergo nucleophilic substitution reactions with various nucleophiles to form substituted esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, ozone.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Major Products
Ethyl 2-hydroxypropanoate: from the oxidation of ethyl prop-2-enoate.
2-Methylpropanoic acid: from the reduction of 2-methylprop-2-enoic acid.
Substituted esters: from the nucleophilic substitution of 2-hydroxyethyl 2-methylprop-2-enoate.
科学研究应用
These compounds have diverse applications in scientific research:
Chemistry: Used as intermediates in the synthesis of polymers, resins, and other organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for their potential use in drug delivery systems and as building blocks for pharmaceuticals.
Industry: Utilized in the production of adhesives, coatings, and plasticizers.
作用机制
The mechanism of action of these compounds involves their interaction with various molecular targets and pathways. For example, 2-hydroxyethyl 2-methylprop-2-enoate can act as a monomer in polymerization reactions, forming cross-linked polymers through radical or ionic mechanisms. The molecular targets include reactive sites on other monomers or initiators, leading to the formation of long polymer chains.
相似化合物的比较
Similar Compounds
- Ethyl acrylate
- Methyl methacrylate
- 2-Hydroxyethyl methacrylate
Comparison
Ethyl prop-2-enoate, 2-hydroxyethyl 2-methylprop-2-enoate, and 2-methylprop-2-enoic acid are unique due to their specific functional groups and reactivity. Compared to ethyl acrylate and methyl methacrylate, these compounds offer different reactivity profiles and are used in distinct applications. For instance, 2-hydroxyethyl 2-methylprop-2-enoate provides hydroxyl functionality, making it suitable for producing hydrophilic polymers, whereas ethyl acrylate is more commonly used in hydrophobic polymer synthesis.
属性
分子式 |
C15H24O7 |
|---|---|
分子量 |
316.35 g/mol |
IUPAC 名称 |
ethyl prop-2-enoate;2-hydroxyethyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C6H10O3.C5H8O2.C4H6O2/c1-5(2)6(8)9-4-3-7;1-3-5(6)7-4-2;1-3(2)4(5)6/h7H,1,3-4H2,2H3;3H,1,4H2,2H3;1H2,2H3,(H,5,6) |
InChI 键 |
KCUBDWDSHMYQLL-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C=C.CC(=C)C(=O)O.CC(=C)C(=O)OCCO |
相关CAS编号 |
72275-83-3 35705-30-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


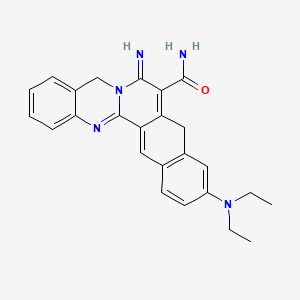

![5-Methyl-4-(methylsulfanyl)-5H-imidazo[4,5-d][1,2,3]triazine](/img/structure/B14477733.png)
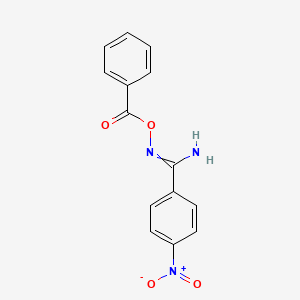
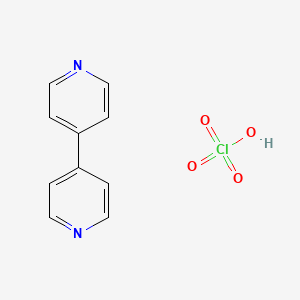
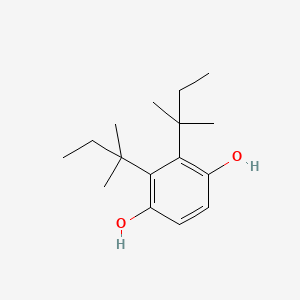
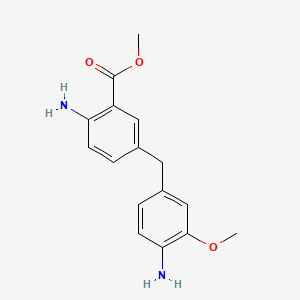
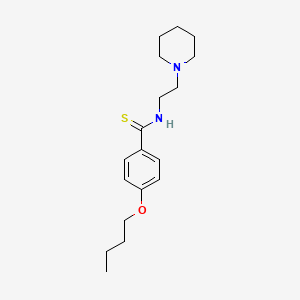
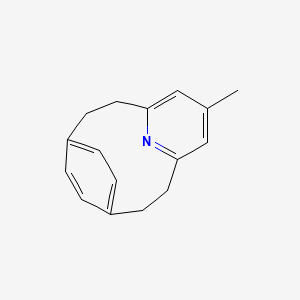
![dihydrogen phosphate;2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium](/img/structure/B14477782.png)
![Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]-](/img/structure/B14477784.png)
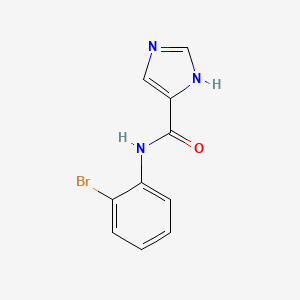
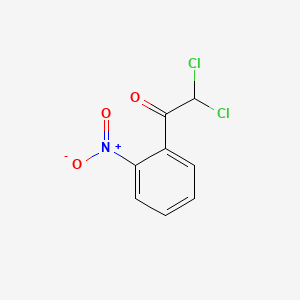
![[(2-Bromohexadecyl)selanyl]benzene](/img/structure/B14477794.png)
